molecular formula C17H22N6O5S B3001687 N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034578-66-8

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B3001687
CAS No.: 2034578-66-8
M. Wt: 422.46
InChI Key: WQZIMPDFWXZTBA-UHFFFAOYSA-N
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Description

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a triazine ring, a morpholine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Morpholine Group: Morpholine is introduced via nucleophilic substitution, replacing one of the chlorine atoms on the triazine ring.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-acetamidophenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute chlorine atoms on the triazine ring.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or partially hydrogenated triazine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against multi-drug resistant bacteria . It also exhibits potential anticancer properties by inhibiting specific enzymes involved in cell proliferation .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the inhibition of key enzymes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, preventing DNA replication . In cancer cells, it may inhibit kinases involved in cell cycle regulation, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-((4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the methoxy group, which can influence its solubility and reactivity. The morpholine ring also imparts specific steric and electronic properties that can enhance its biological activity.

Properties

IUPAC Name

N-[4-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O5S/c1-12(24)19-13-3-5-14(6-4-13)29(25,26)18-11-15-20-16(22-17(21-15)27-2)23-7-9-28-10-8-23/h3-6,18H,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZIMPDFWXZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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